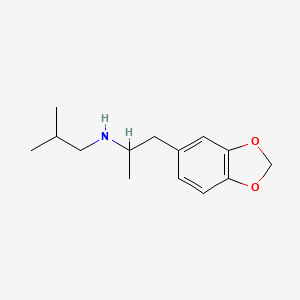
n-Isopropyl-3,4-methylenedioxyamphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Isopropyl-3,4-methylenedioxyamphetamine, also known as 3,4-methylenedioxy-N-isopropylamphetamine, is a psychoactive drug belonging to the phenethylamine and amphetamine chemical classes. It acts as an entactogen, psychedelic, and stimulant. This compound is the N-isopropyl analogue of 3,4-methylenedioxyamphetamine (MDA) and was first synthesized by Alexander Shulgin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-3,4-methylenedioxyamphetamine typically involves the following steps:
Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting piperonal with a suitable reagent such as methylamine.
Reductive Amination: The 3,4-methylenedioxyphenylacetone is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
n-Isopropyl-3,4-methylenedioxyamphetamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related analogues.
Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, although its use is limited due to legal restrictions.
Industry: Limited industrial applications due to its psychoactive properties and legal status.
作用机制
The mechanism of action of n-Isopropyl-3,4-methylenedioxyamphetamine involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of serotonin, dopamine, and norepinephrine, leading to enhanced mood, empathy, and sensory perception. The compound binds to and inhibits the reuptake of these neurotransmitters, resulting in prolonged signaling and psychoactive effects .
相似化合物的比较
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): The parent compound, known for its empathogenic and entactogenic effects.
3,4-Methylenedioxymethamphetamine (MDMA): A widely known psychoactive drug with similar effects but different potency and duration.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Another analogue with distinct pharmacological properties.
Uniqueness
n-Isopropyl-3,4-methylenedioxyamphetamine is unique due to its specific isopropyl substitution, which alters its pharmacokinetics and pharmacodynamics compared to its analogues. This modification can result in differences in potency, duration of action, and side effect profile .
属性
CAS 编号 |
74698-39-8 |
|---|---|
分子式 |
C14H21NO2 |
分子量 |
235.32 g/mol |
IUPAC 名称 |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-10(2)8-15-11(3)6-12-4-5-13-14(7-12)17-9-16-13/h4-5,7,10-11,15H,6,8-9H2,1-3H3 |
InChI 键 |
QEILDAATRJDFET-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(C)CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


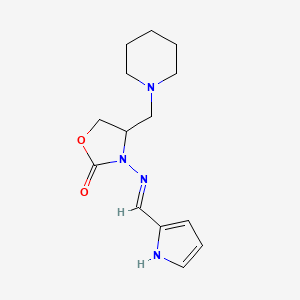
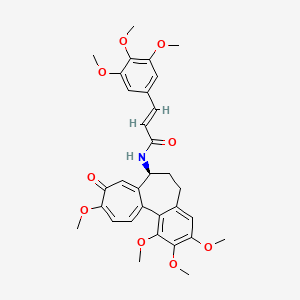
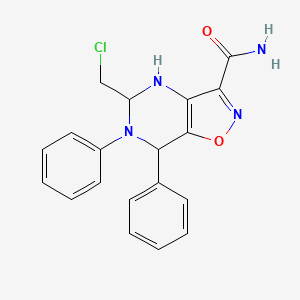
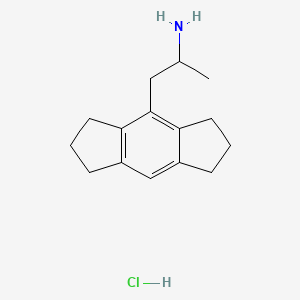
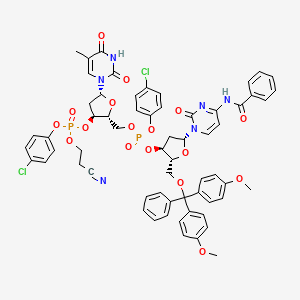
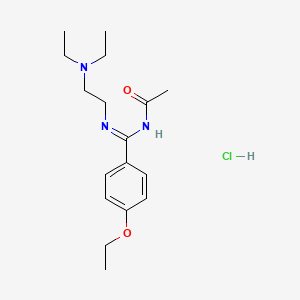
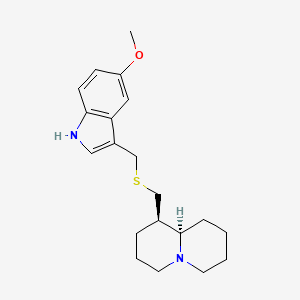
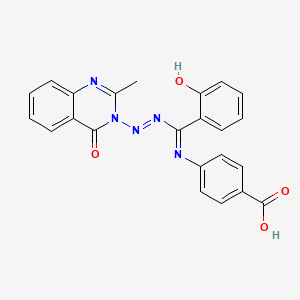
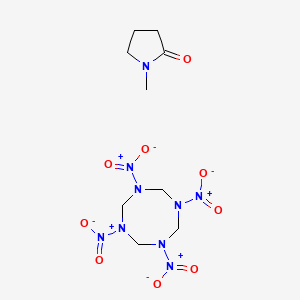
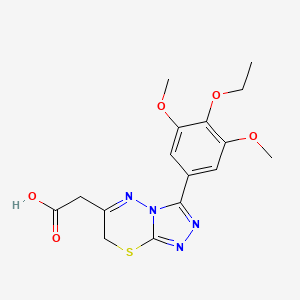
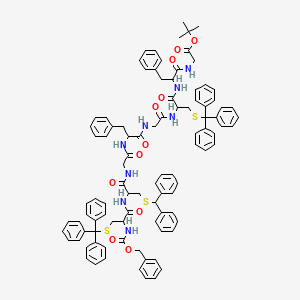
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
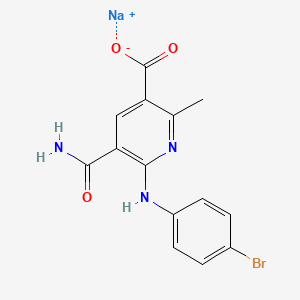
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
